tert-Butyl 2,2-dioxo-3-(1,3-thiazol-2-yl)-2lambda~6~-diazathiane-1-carboxylate
Overview
Description
Tert-Butyl 2,2-dioxo-3-(1,3-thiazol-2-yl)-2lambda~6~-diazathiane-1-carboxylate, also known as TBTD, is an organic compound that has been studied for its potential applications in the fields of biochemistry and physiology. TBTD is a thiazole-based compound with a diazathiane ring system and a tert-butyl group attached to the dioxo group, which makes it a highly versatile compound. TBTD has been used in a variety of scientific research applications, such as in the study of enzyme inhibition and protein-protein interactions. It has also been used in the study of biochemical and physiological effects, such as the regulation of gene expression and the regulation of cell cycle progression.
Scientific Research Applications
Chemical Synthesis
The tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-1,1-dioxoceph-3-em-4-carboxylic acid was synthesized using tert-butyl 7α-chloro- and 7-β-chloro-7α-isopropoxy-3-methyl-1,1-dioxoceph-3-em-4-carboxylates. This involved the introduction of an N,N-dimethylaminomethylene group and yielded compounds with weak or no cytotoxic activity in vitro against cancer cells (Vorona et al., 2007).
Structural Analysis
The structures of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and a 1:1 adduct were determined, revealing hydrogen-bonded dimers and quartets. This study contributed to the understanding of molecular interactions in such compounds (Lynch & Mcclenaghan, 2004).
Crystallography and Thermal Analysis
Tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was synthesized and characterized by FT-NMR, FT-IR, and single-crystal X-ray diffraction. The study provided detailed insights into the crystal structure and thermal properties of the compound (Singh, Kant, & Agarwal, 2016).
Active Ester Synthesis
Carboxylic acids were activated as active esters using tert-butyl carbonates, leading to efficient formation of benzotriazinonyl esters, which are intermediates in reactions with amines to afford amides or peptides (Basel & Hassner, 2002).
Medicinal Chemistry
A study involved the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This work provided a high-yield synthetic method and optimization for this compound (Zhang, Ye, Xu, & Xu, 2018).
properties
IUPAC Name |
tert-butyl N-(1,3-thiazol-2-ylsulfamoyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S2/c1-8(2,3)15-7(12)11-17(13,14)10-6-9-4-5-16-6/h4-5H,1-3H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYETXMBDTWTZAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NC1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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